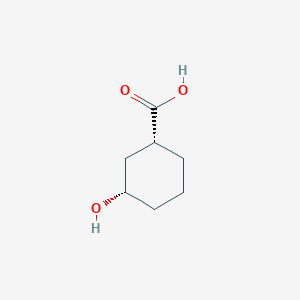

(1r,3s)-3-Hydroxycyclohexane-1-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1R,3S)-3-hydroxycyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c8-6-3-1-2-5(4-6)7(9)10/h5-6,8H,1-4H2,(H,9,10)/t5-,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBZDHFKPEDWWJC-RITPCOANSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C[C@H](C1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00540032 | |

| Record name | (1R,3S)-3-Hydroxycyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00540032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21531-44-2 | |

| Record name | (1R,3S)-3-Hydroxycyclohexanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21531-44-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1R,3S)-3-Hydroxycyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00540032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (1R,3S)-3-Hydroxycyclohexane-1-carboxylic acid: A Key Chiral Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1R,3S)-3-Hydroxycyclohexane-1-carboxylic acid is a chiral bifunctional molecule that has garnered significant attention in medicinal chemistry and drug development. Its rigid cyclohexane scaffold, coupled with the precise stereochemical arrangement of its hydroxyl and carboxylic acid functional groups, makes it an invaluable building block for creating complex molecular architectures with specific biological activities. The cis-relationship between the 1-carboxy and 3-hydroxyl groups, along with their specific absolute configurations (1R, 3S), provides a unique three-dimensional presentation of key pharmacophoric features. This guide offers a comprehensive overview of the chemical properties, synthesis, and applications of this important synthetic intermediate, with a particular focus on its role in the development of novel therapeutics.

Physicochemical and Structural Properties

This compound is a white crystalline solid at room temperature. The cyclohexane ring primarily adopts a chair conformation, with the bulky carboxylic acid group preferentially occupying the equatorial position to minimize steric strain. In the most stable chair conformation, the 3-hydroxyl group is in an axial position. This conformational preference is crucial as it dictates the spatial relationship between the two functional groups and, consequently, how the molecule interacts with biological targets.

| Property | Value | Source |

| CAS Number | 21531-44-2 | [1] |

| Molecular Formula | C₇H₁₂O₃ | [1] |

| Molecular Weight | 144.17 g/mol | [1] |

| Melting Point | 133-134.2 °C | [2] |

| Topological Polar Surface Area (TPSA) | 57.53 Ų | [3] |

| Predicted pKa | 4.59 ± 0.10 | [2] |

| Computed logP | 0.6221 | [3] |

| Hydrogen Bond Donors | 2 | [3] |

| Hydrogen Bond Acceptors | 2 | [3] |

| Rotatable Bonds | 1 | [3] |

Stereoselective Synthesis: A Methodological Overview

The precise stereochemistry of this compound necessitates a stereocontrolled synthetic approach. While several methods can be envisaged, a particularly effective strategy involves an asymmetric Diels-Alder reaction to establish the initial chirality, followed by a series of stereospecific transformations. This approach provides excellent control over the desired stereoisomer.[2]

A plausible and referenced synthetic pathway commences with an asymmetric [4+2] cycloaddition between an optically active bis-acrylate and butadiene, catalyzed by a Lewis acid such as titanium tetrachloride (TiCl₄).[2] This reaction sets the stereochemistry of the cyclohexene ring. Subsequent cleavage of the chiral auxiliary yields (R)-3-cyclohexenecarboxylic acid with high enantiomeric excess.[2] This intermediate then undergoes an iodolactonization, followed by elimination of HI, to form a bicyclic lactone. The final key step is the opening of this unsaturated lactone, which, after reduction of the double bond, yields the methyl ester of the target (1R,3S)-3-hydroxycyclohexanecarboxylic acid.[2] Subsequent hydrolysis of the ester furnishes the desired carboxylic acid.

Experimental Protocol: Synthesis of Methyl (1R,3S)-3-hydroxycyclohexanecarboxylate (Illustrative)

This protocol is a conceptual illustration based on established chemical transformations and may require optimization.

Step 1: Asymmetric Diels-Alder Reaction To a solution of the chiral bis-acrylate and butadiene in a suitable solvent (e.g., dichloromethane) at low temperature (-78 °C), a solution of TiCl₄ is added dropwise. The reaction is stirred for several hours, and the progress is monitored by TLC. Upon completion, the reaction is quenched, and the chiral auxiliary is cleaved to afford (R)-3-cyclohexenecarboxylic acid.

Step 2: Iodolactonization (R)-3-cyclohexenecarboxylic acid is dissolved in a biphasic solvent system (e.g., ethyl acetate/water) containing sodium bicarbonate. A solution of iodine and potassium iodide in water is added, and the mixture is stirred until the reaction is complete. The resulting iodolactone is extracted and purified.

Step 3: Elimination and Ring Opening The purified iodolactone is treated with a base (e.g., DBU) to induce elimination of HI, forming an unsaturated bicyclic lactone. This lactone is then dissolved in methanol with a base (e.g., NaHCO₃) to facilitate the ring-opening, yielding methyl (1R,3R)-3-hydroxy-4-cyclohexenecarboxylate.[2]

Step 4: Reduction and Hydrolysis The unsaturated ester is subjected to catalytic hydrogenation (e.g., H₂, Pd/C) to reduce the double bond, affording methyl (1R,3S)-3-hydroxycyclohexanecarboxylate. Finally, hydrolysis of the methyl ester under basic or acidic conditions yields this compound.

Spectroscopic Characterization

The structural elucidation and confirmation of this compound rely on a combination of spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the cyclohexane ring protons. The proton at C1 (alpha to the carboxyl group) and the proton at C3 (alpha to the hydroxyl group) would appear as multiplets at distinct chemical shifts. The broad singlet for the carboxylic acid proton would typically be observed far downfield (around 12 ppm), while the hydroxyl proton signal's position would be concentration and solvent-dependent.[4]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display seven distinct signals. The carbonyl carbon of the carboxylic acid will resonate in the downfield region (typically 175-185 ppm). The carbon bearing the hydroxyl group (C3) and the carbon bearing the carboxylic acid group (C1) will appear in the aliphatic region but will be shifted downfield compared to the other methylene carbons of the ring due to the electron-withdrawing effects of the oxygen atoms.[4]

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹, which is characteristic of a hydrogen-bonded carboxylic acid. A strong carbonyl (C=O) stretching absorption will be present around 1700-1725 cm⁻¹. Additionally, a C-O stretching band for the secondary alcohol will be observed in the 1050-1150 cm⁻¹ region.[5]

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl group (-17 amu) and the loss of a carboxyl group (-45 amu).

Applications in Drug Discovery and Development

The primary utility of this compound in drug discovery lies in its role as a chiral building block for the synthesis of complex bioactive molecules. Its rigid scaffold and defined stereochemistry allow for the precise positioning of functional groups to optimize interactions with biological targets.

A prominent example of its application is in the development of antagonists for the lysophosphatidic acid receptor 1 (LPA₁). LPA₁ is a G protein-coupled receptor implicated in various fibrotic diseases, making it an attractive therapeutic target.[6] The drug candidate BMS-986278 , a potent and selective LPA₁ antagonist, incorporates an oxycyclohexyl acid moiety derived from a stereoisomer of 3-hydroxycyclohexane-1-carboxylic acid.[6][7] In this context, the carboxylic acid group serves as a key binding element, often mimicking the phosphate group of the endogenous ligand, lysophosphatidic acid. The hydroxyl group and the cyclohexane ring provide a scaffold for attaching other parts of the molecule that contribute to potency and selectivity. The specific (1R,3S) stereochemistry is critical for achieving the optimal geometry for high-affinity binding to the receptor.[8]

The importance of stereochemistry in drug action is well-established. Different stereoisomers of a chiral drug can exhibit vastly different pharmacological activities, with one enantiomer often being responsible for the therapeutic effect while the other may be inactive or even contribute to side effects.[8] The use of enantiomerically pure building blocks like this compound is therefore a cornerstone of modern rational drug design, enabling the synthesis of single-enantiomer drugs with improved therapeutic indices.

Safety and Handling

This compound is classified as an irritant. It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[9] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It should be handled in a well-ventilated area or in a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chiral building block in synthetic and medicinal chemistry. Its well-defined stereochemistry and bifunctional nature provide a robust platform for the construction of complex and potent bioactive molecules. The successful application of this synthon in the development of LPA₁ receptor antagonists highlights its importance in modern drug discovery. As the demand for enantiomerically pure pharmaceuticals continues to grow, the utility of chiral building blocks like this compound is set to expand, paving the way for the discovery of new and improved therapies.

References

- Cyclohexanecarboxylic acid, 3-hydroxy-, (1R,3S)-. Nine Chongqing Chemdad Co., Ltd. [URL: https://www.chemdad.com/product/21531-44-2.html]

- Useful Spectroscopic Data. [URL: https://www.cpp.

- This compound. Advanced ChemBlocks. [URL: https://www.achemblock.com/products/O33392.html]

- This compound | C7H12O3 | CID 13413125. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/13413125]

- 3-Hydroxycyclohexanecarboxylic Acid (cis- and trans- mixture). TCI America. [URL: https://www.tcichemicals.com/US/en/p/H1408]

- Discovery of an Oxycyclohexyl Acid Lysophosphatidic Acid Receptor 1 (LPA1) Antagonist BMS-986278 for the Treatment of Pulmonary Fibrotic Diseases. Drexel University. [URL: https://drexel.edu/discovery/p/34709814/]

- 3-Hydroxycyclohexanecarboxylic Acid (cis- and trans- mixture) | 606488-94-2 | GZA48894. Glentham Life Sciences. [URL: https://www.glentham.com/en/products/product/GZA48894/]

- 20.8 Spectroscopy of Carboxylic Acids and Nitriles. NC State University Libraries. [URL: https://openstax.org/books/organic-chemistry/pages/20-8-spectroscopy-of-carboxylic-acids-and-nitriles]

- Effects of Stereoisomers on Drug Activity. (2021-06-21). [URL: https://www.imedpub.com/articles/effects-of-stereoisomers-on-drug-activity.pdf]

- Process for the preparation of the enantiomeric forms of cis-3-hydroxycyclohexane carboxylic acid derivatives employing hydrolases. Google Patents. [URL: https://patents.google.

- 3-Hydroxycyclohexanecarboxylic acid. LGC Standards. [URL: https://www.lgcstandards.com/US/en/3-Hydroxycyclohexane-1-carboxylic-acid/p/TRC-H950113]

- CAS 606488-94-2: Cyclohexanecarboxylic acid, 3-hydroxy-. CymitQuimica. [URL: https://www.cymitquimica.com/cas/606488-94-2]

- Discovery of an Oxycyclohexyl Acid Lysophosphatidic Acid Receptor 1 (LPA1) Antagonist BMS-986278 for the Treatment of Pulmonary Fibrotic Diseases. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/34709814/]

- This compound Safety and Hazards. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/13413125#section=Safety-and-Hazards]

Sources

- 1. 3-Hydroxycyclohexanecarboxylic Acid (cis- and trans- mixture) | 606488-94-2 | GZA48894 [biosynth.com]

- 2. EP1805316B1 - Process for the preparation of the enantiomeric forms of cis-3-hydroxycyclohexane carboxylic acid derivatives employing hydrolases - Google Patents [patents.google.com]

- 3. (1R,3R)-3-Hydroxycyclohexane-1-carboxylic acid | C7H12O3 | CID 23423022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. colapret.cm.utexas.edu [colapret.cm.utexas.edu]

- 6. Research Portal [researchdiscovery.drexel.edu]

- 7. medchemexpress.com [medchemexpress.com]

- 8. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 9. This compound | C7H12O3 | CID 13413125 - PubChem [pubchem.ncbi.nlm.nih.gov]

(1r,3s)-3-Hydroxycyclohexane-1-carboxylic acid CAS number

An In-Depth Technical Guide to (1R,3S)-3-Hydroxycyclohexane-1-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, identified by the CAS Number 21531-44-2 , is a chiral building block of significant interest in the pharmaceutical industry.[1][2][3] Its bifunctional nature, featuring both a hydroxyl and a carboxylic acid group on a cyclohexane scaffold, combined with its specific stereochemistry, makes it a valuable intermediate for the synthesis of complex, biologically active molecules.[4] This guide provides a comprehensive overview of its chemical properties, stereoisomeric landscape, synthesis and resolution strategies, analytical characterization, and applications in drug development, with a focus on providing practical, field-proven insights.

Physicochemical and Structural Properties

The fundamental properties of this compound are crucial for its handling, reaction design, and analytical characterization. The cis configuration, where the hydroxyl and carboxyl groups are on the same face of the ring, dictates its conformational preferences and reactivity.[4]

dot graph "molecular_structure" { layout="neato"; node [shape=plaintext]; edge [style=solid];

// Define nodes for atoms C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1.5,0!"]; C3 [label="C", pos="2.25,1.299!"]; C4 [label="C", pos="1.5,2.598!"]; C5 [label="C", pos="0,2.598!"]; C6 [label="C", pos="-0.75,1.299!"];

// Carboxylic Acid Group on C1 C7 [label="C", pos="-1.5,-1!"]; O1 [label="O", pos="-2.5,-0.5!"]; O2 [label="OH", pos="-1.5,-2!"];

// Hydroxyl Group on C3 O3 [label="OH", pos="3.25,1.299!"];

// Hydrogen atoms for stereochemistry (simplified) H1 [label="H", pos="-0.5, -0.5!"]; // on C1 H3 [label="H", pos="2.5, 0.5!"]; // on C3

// Define edges for the cyclohexane ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Edges for substituents C1 -- C7; C7 -- O1 [style=double]; C7 -- O2; C3 -- O3;

// Add labels for stereocenters label_C1 [label="(1R)", pos="-0.5,0.2!"]; label_C3 [label="(3S)", pos="2.75,1.5!"]; } enddot Caption: 2D Structure of this compound.

Table 1: Core Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 21531-44-2 | [1][2][3][5] |

| Molecular Formula | C₇H₁₂O₃ | [1][2][5] |

| Molecular Weight | 144.17 g/mol | [1][5] |

| IUPAC Name | This compound | [2][5] |

| Synonyms | Cyclohexanecarboxylic acid, 3-hydroxy-, (1R,3S)- | [1][5] |

| SMILES | O[C@H]1CCCC(O)=O | [1] |

| InChIKey | JBZDHFKPEDWWJC-RITPCOANSA-N | [5] |

| Melting Point | 133-134.2 °C | [6] |

| Boiling Point (Predicted) | 307.9±35.0 °C | [6] |

| pKa (Predicted) | 4.59±0.10 | [6] |

| Topological Polar Surface Area | 57.53 Ų | [1] |

| LogP (Predicted) | 0.6221 | [1] |

Synthesis and Chiral Resolution

Obtaining enantiomerically pure this compound is a critical challenge. The presence of two stereocenters means that synthetic routes must carefully control the formation of four possible stereoisomers. Methodologies generally fall into two categories: resolution of a racemic mixture or asymmetric synthesis.

Classical Chiral Resolution

Historically, diastereomeric salt formation was a primary method for resolving racemic cis-3-hydroxycyclohexanecarboxylic acid. This involves reacting the racemic acid with a chiral base, such as quinine.

Causality: The principle relies on the formation of two diastereomeric salts ((R)-acid-(R)-base and (S)-acid-(R)-base) which have different physical properties, most notably solubility. This difference allows for their separation by fractional crystallization.

Limitations: This method is often impractical and uneconomical for large-scale production. It typically requires multiple, laborious crystallization steps, leading to low yields. For example, the resolution of racemic cis-3-hydroxycyclohexanecarboxylic acid with quinine trihydrate is documented to be inefficient.[7][8] Furthermore, this process consumes large quantities of expensive chiral resolving agents.

Enzymatic and Biocatalytic Synthesis

Modern pharmaceutical manufacturing favors enzymatic methods for their high stereoselectivity, mild reaction conditions, and environmental sustainability. Hydrolases are particularly effective for this purpose. A patented process describes an efficient biocatalytic cascade for producing the (1S,3S) enantiomer, which can be adapted for the (1R,3S) target.[9]

Expert Insight: The choice of enzyme and reaction conditions (pH, temperature, solvent) is paramount. Screening a library of hydrolases (lipases, esterases) is the first step to identify an enzyme with the desired activity and enantioselectivity (E-value). The enzyme selectively hydrolyzes one ester enantiomer from a racemic mixture, leaving the other enantiomer unreacted, allowing for their separation.

Protocol: Enzymatic Kinetic Resolution (Conceptual)

-

Substrate Preparation: Synthesize the racemic methyl ester of cis-3-acetoxycyclohexanecarboxylic acid. This protects the carboxylic acid and provides a handle for the enzyme.

-

Enzymatic Reaction: Suspend the racemic ester in a suitable buffer solution (e.g., phosphate buffer, pH 7.0). Add a specific hydrolase enzyme.

-

Monitoring: Monitor the reaction progress using chiral HPLC until approximately 50% conversion is reached. This is critical to maximize both yield and enantiomeric excess (e.e.) of the product and the remaining starting material.

-

Work-up and Separation: Stop the reaction (e.g., by pH adjustment or adding a solvent). Extract the mixture with an organic solvent (e.g., ethyl acetate). The hydrolyzed acid product (this compound) will preferentially remain in the aqueous phase, while the unreacted ester stays in the organic phase.

-

Isolation: Acidify the aqueous phase and extract the final product. The unreacted ester can be recovered from the organic phase and hydrolyzed chemically to obtain the other enantiomer.

Spectroscopic and Chromatographic Analysis

Rigorous analytical control is essential to confirm the structure and stereochemical purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information. For the related (1S,3S) isomer, characteristic shifts have been reported, which are expected to be identical for the (1R,3S) enantiomer.[9]

-

¹H NMR (400 MHz, d₄-MeOH):

-

δ 3.93-4.00 (m, 1H): This multiplet corresponds to the proton on the carbon bearing the hydroxyl group (H-3).

-

δ 2.67-2.75 (m, 1H): This multiplet is assigned to the proton on the carbon with the carboxylic acid group (H-1).

-

δ 1.45-1.85 (m, 8H): These signals represent the remaining methylene protons of the cyclohexane ring.

-

-

¹³C NMR (100 MHz, d₄-MeOH):

-

δ 179.64: Carboxylic acid carbon.

-

δ 66.88: Carbon attached to the hydroxyl group (C-3).

-

δ 39.11, 36.51, 33.75, 29.27, 21.05: Remaining cyclohexane ring carbons.

-

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns.

-

Expected Ionization: In Electrospray Ionization (ESI) mode, the molecule is expected to be observed as the deprotonated molecule [M-H]⁻ in negative mode or as [M+H]⁺ in positive mode.[9]

-

Fragmentation: Carboxylic acids can undergo characteristic fragmentation, including the loss of H₂O and CO₂. Alpha cleavage next to the carboxyl group is also common.[10]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining enantiomeric purity.

Methodology Rationale: The separation relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. The choice of CSP (e.g., polysaccharide-based columns like Chiralpak® or Chiralcel®) and mobile phase (a mixture of an alkane like hexane and an alcohol like isopropanol, often with an acidic additive like trifluoroacetic acid) is critical and must be optimized for the specific analyte.[11]

Table 2: Summary of Analytical Techniques

| Technique | Purpose | Key Parameters & Expected Results |

| ¹H & ¹³C NMR | Structural Elucidation | Confirms connectivity and stereochemistry through chemical shifts and coupling constants.[9][12] |

| Mass Spectrometry | Molecular Weight Confirmation | ESI-MS: [M-H]⁻ at m/z 143.07 or [M+H]⁺ at 145.09.[9] |

| Chiral HPLC | Enantiomeric Purity (e.e.) | Baseline separation of (1R,3S) and (1S,3R) enantiomers on a suitable chiral column. |

| FT-IR Spectroscopy | Functional Group Identification | Broad O-H stretch (~3300-2500 cm⁻¹), C=O stretch (~1700 cm⁻¹). |

Applications in Drug Discovery and Development

This compound is a key intermediate in the synthesis of lysophosphatidic acid (LPA) receptor antagonists.[9] LPA is a signaling lipid involved in various pathological processes, including fibrosis. Antagonists of the LPA1 receptor are being investigated as potential treatments for fibrotic diseases such as idiopathic pulmonary fibrosis (IPF).

The specific stereochemistry of the cyclohexane core is often crucial for the final compound's potency and selectivity for its biological target. The (1R,3S) configuration correctly orients the substituents to fit into the receptor's binding pocket, highlighting the importance of stereocontrolled synthesis.

Safety and Handling

According to hazard information, this compound is considered an irritant.[5]

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautions: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a chemical fume hood.[2]

Conclusion

This compound is more than just a chemical compound; it is an enabling tool for the development of stereochemically defined therapeutics. Its value lies in the precise spatial arrangement of its functional groups. While classical resolution methods are available, modern biocatalytic and asymmetric syntheses are providing more efficient and scalable routes to this important chiral building block. A thorough understanding of its properties, synthesis, and analysis is indispensable for chemists and researchers aiming to leverage its unique structure in the design of next-generation medicines.

References

-

This compound. PubChem, National Center for Biotechnology Information. [Link]

- Process for the preparation of the enantiomeric forms of cis-3-hydroxycyclohexane carboxylic acid derivatives employing hydrolases.

-

Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation. Shodhganga. [Link]

-

(1R,3R)-3-Hydroxycyclohexane-1-carboxylic acid. PubChem, National Center for Biotechnology Information. [Link]

- Method for the preparation of enantiomer forms of cis-configured 3-hydroxycyclohexane carboxylic acid derivatives using hydrolases.

- Biocatalytic synthesis of (1s,3s)-3-hydroxycyclohexane-1-carboxylic acid compounds.

-

Chiral resolution of cyclohex-3-ene-1-carboxylic acid. Semantic Scholar. [Link]

-

NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. YouTube. [Link]

-

Cyclohexanecarboxylic acid, 3-hydroxy-, (1R,3S)-. Nine Chongqing Chemdad Co., Ltd. [Link]

-

(3R,4R)-3-(1-carboxyethenoxy)-4-hydroxycyclohexa-1,5-diene-1-carboxylic acid. MassBank. [Link]

-

A new method of preparing (1R,3S)-3-amino-1-cyclohexane-carboxylic acid. ResearchGate. [Link]

-

Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. National Center for Biotechnology Information. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. This compound 97% | CAS: 21531-44-2 | AChemBlock [achemblock.com]

- 3. keyorganics.net [keyorganics.net]

- 4. 3-Hydroxycyclohexanecarboxylic acid | 606488-94-2 | Benchchem [benchchem.com]

- 5. This compound | C7H12O3 | CID 13413125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Cyclohexanecarboxylic acid, 3-hydroxy-, (1R,3S)- Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. EP1805316B1 - Process for the preparation of the enantiomeric forms of cis-3-hydroxycyclohexane carboxylic acid derivatives employing hydrolases - Google Patents [patents.google.com]

- 8. US20070197788A1 - Method for the preparation of enantiomer forms of cis-configured 3-hydroxycyclohexane carboxylic acid derivatives using hydrolases - Google Patents [patents.google.com]

- 9. WO2023178061A1 - Biocatalytic synthesis of (1s,3s)-3-hydroxycyclohexane-1-carboxylic acid compounds - Google Patents [patents.google.com]

- 10. youtube.com [youtube.com]

- 11. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 12. organicchemistrydata.org [organicchemistrydata.org]

A Technical Guide to the Structural Elucidation of (1R,3S)-3-Hydroxycyclohexane-1-carboxylic acid

Introduction

(1R,3S)-3-Hydroxycyclohexane-1-carboxylic acid is a chiral organic compound with the chemical formula C₇H₁₂O₃ and a molecular weight of approximately 144.17 g/mol .[1][2] This molecule features a cyclohexane ring scaffold substituted with a hydroxyl (-OH) group and a carboxylic acid (-COOH) group. The specific stereochemistry, denoted by (1R,3S), dictates a cis relationship between these two functional groups, where both are on the same face of the cyclohexane ring. This defined three-dimensional arrangement is critical, as stereoisomers of a molecule can exhibit vastly different biological activities and physical properties, a key consideration in the fields of medicinal chemistry and materials science.

The precise and unambiguous determination of the structure of this compound is paramount for its application in research and drug development. This guide provides an in-depth overview of the multi-technique analytical workflow employed for its structural elucidation, focusing on the "why" behind experimental choices and the logical integration of data to arrive at a conclusive structural assignment.

The Analytical Imperative: A Multi-faceted Approach

No single analytical technique can definitively elucidate the complete structure, including stereochemistry, of a complex molecule like this compound. Therefore, a synergistic approach is employed, integrating data from various spectroscopic and analytical methods. Each technique provides a unique piece of the structural puzzle, and their combined interpretation forms a self-validating system.

Mass Spectrometry: The First Glimpse

Mass spectrometry (MS) serves as the initial analytical step to determine the molecular weight and elemental formula of the compound.

Core Principle

Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which allows for the determination of the elemental composition.

Experimental Protocol: Electrospray Ionization - Time of Flight (ESI-TOF) Mass Spectrometry

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as methanol or acetonitrile, with a small amount of formic acid to promote protonation.

-

Ionization: The sample solution is introduced into the ESI source, where a high voltage is applied, generating a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase molecular ions.

-

Mass Analysis: The ions are accelerated into the TOF mass analyzer. The time it takes for an ion to travel the length of the flight tube is proportional to the square root of its m/z ratio.

-

Detection: The arrival of the ions at the detector is recorded, generating a mass spectrum.

Data Interpretation

The primary ion observed for this compound in positive ion mode would be the protonated molecule, [M+H]⁺. In negative ion mode, the deprotonated molecule, [M-H]⁻, would be prominent.

| Ion | Expected Exact Mass |

| [C₇H₁₂O₃+H]⁺ | 145.0865 |

| [C₇H₁₂O₃-H]⁻ | 143.0708 |

The fragmentation pattern can also provide structural clues. For carboxylic acids, common fragmentation pathways include the loss of water (H₂O) and the loss of the carboxyl group (COOH).[3]

Infrared Spectroscopy: Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

Core Principle

Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds. These absorption frequencies are characteristic of the types of bonds and functional groups present.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond or germanium).

-

Data Acquisition: An IR beam is passed through the ATR crystal, where it interacts with the sample at the surface. The attenuated beam is then directed to the detector.

-

Spectrum Generation: The resulting interferogram is converted into an IR spectrum via a Fourier transform.

Data Interpretation

The IR spectrum of this compound is expected to show the following characteristic absorption bands:

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching | 3300-2500 (broad) |

| C-H (sp³ hybridized) | Stretching | 2950-2850 |

| C=O (Carboxylic Acid) | Stretching | 1760-1690 |

| O-H (Alcohol) | Stretching | 3500-3200 (broad) |

| C-O | Stretching | 1320-1210 |

The very broad O-H stretch from the carboxylic acid is a hallmark feature, often spanning a wide range and overlapping with the C-H stretches.[4][5]

Nuclear Magnetic Resonance Spectroscopy: The Heart of Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. It provides information on the connectivity of atoms and their spatial relationships.

¹H NMR Spectroscopy: Unveiling the Proton Environment

¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

Experimental Protocol: ¹H NMR

-

Sample Preparation: 5-10 mg of the sample is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in an NMR tube.

-

Data Acquisition: The sample is placed in the NMR spectrometer, and a ¹H NMR spectrum is acquired.

Data Interpretation: For this compound, the protons on the cyclohexane ring will exhibit complex splitting patterns due to spin-spin coupling. The chemical shifts are influenced by the electron-withdrawing effects of the hydroxyl and carboxyl groups. The proton on the carbon bearing the hydroxyl group (H3) and the proton on the carbon with the carboxylic acid (H1) are expected to be shifted downfield. The cis relationship of the substituents means that the H1 and H3 protons are on the same side of the ring. In the most stable chair conformation, one of these protons will be axial and the other equatorial.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR provides information about the number of different types of carbon atoms in the molecule.

Experimental Protocol: ¹³C NMR

-

Sample Preparation: As for ¹H NMR, though a higher concentration may be required.

-

Data Acquisition: A ¹³C NMR spectrum is acquired. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

Data Interpretation: Seven distinct carbon signals are expected for this compound. The carboxyl carbon will be the most downfield signal (typically 170-185 ppm). The carbon attached to the hydroxyl group will also be significantly downfield (typically 65-80 ppm).

2D NMR Spectroscopy: Connecting the Dots

2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and determining the relative stereochemistry.

Experimental Workflow for 2D NMR Analysis

-

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically over two or three bonds). This helps to trace out the proton connectivity within the cyclohexane ring.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to. This allows for the assignment of the carbon signals based on the already assigned proton signals (or vice-versa).

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for connecting different spin systems.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments show correlations between protons that are close to each other in space, regardless of whether they are bonded. For this compound, a key NOE would be expected between the axial protons on the same side of the ring, which helps to confirm the chair conformation and the relative stereochemistry of the substituents.[6][7]

X-ray Crystallography: The Definitive Answer

When a suitable single crystal can be grown, X-ray crystallography provides the most definitive and unambiguous structural information, including the absolute stereochemistry.

Core Principle

X-ray crystallography relies on the diffraction of X-rays by the ordered arrangement of atoms in a crystal lattice. The resulting diffraction pattern can be used to calculate the three-dimensional electron density map of the molecule, from which the atomic positions can be determined.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystallization: A single crystal of high quality is grown from a supersaturated solution of the compound. This is often the most challenging step.

-

Data Collection: The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using computational methods and refined to obtain the final atomic coordinates.

Data Interpretation

The output of an X-ray crystallography experiment is a detailed 3D model of the molecule, including precise bond lengths, bond angles, and torsional angles. This provides irrefutable evidence for the cis relationship between the hydroxyl and carboxylic acid groups and can be used to determine the absolute configuration (R/S) of the chiral centers.

Chiral Chromatography: Enantiomeric Purity

While not a structure elucidation technique in itself, chiral chromatography is essential for separating the enantiomers and ensuring the enantiomeric purity of the sample being analyzed.

Core Principle

Chiral chromatography utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a chiral compound. This differential interaction leads to a separation of the enantiomers as they pass through the column.

Experimental Protocol: Chiral High-Performance Liquid Chromatography (HPLC)

-

Column Selection: An appropriate chiral column is selected based on the properties of the analyte. For acidic compounds like this compound, anion-exchange type CSPs can be effective.[7]

-

Method Development: The mobile phase composition, flow rate, and temperature are optimized to achieve baseline separation of the enantiomers.

-

Analysis: The sample is injected onto the column, and the separated enantiomers are detected, typically by UV absorbance.

Conclusion: A Symphony of Data

The structural elucidation of this compound is a process of logical deduction, where data from multiple analytical techniques are woven together to form a cohesive and self-consistent picture. From the initial confirmation of the molecular formula by mass spectrometry, through the identification of functional groups by IR spectroscopy, to the detailed mapping of atomic connectivity and spatial relationships by a suite of NMR experiments, each step builds upon the last. When available, X-ray crystallography provides the ultimate confirmation of the three-dimensional structure. This integrated analytical approach ensures the highest level of confidence in the structural assignment, a critical foundation for all subsequent research and development activities.

References

-

(1R,3R)-3-Hydroxycyclohexane-1-carboxylic acid | C7H12O3 | CID 23423022 - PubChem. Available from: [Link]

-

This compound | C7H12O3 | CID 13413125 - PubChem. Available from: [Link]

-

Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. Available from: [Link]

-

(1S,3R,4S)-3,4-dihydroxycyclohexane-1-carboxylic acid - PubChem. Available from: [Link]

- Process for the preparation of the enantiomeric forms of cis-3-hydroxycyclohexane carboxylic acid derivatives employing hydrolases - Google Patents.

-

2D NMR (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry. Available from: [Link]

-

Mass Spectrometry Fragmentation Patterns – HSC Chemistry - Science Ready. Available from: [Link]

-

Advanced 2D NMR Techniques Guide | PDF | Two Dimensional Nuclear Magnetic Resonance Spectroscopy - Scribd. Available from: [Link]

-

2D NMR Spectroscopy | PPTX - Slideshare. Available from: [Link]

-

(1S,3R)-3-Hydroxycyclopentanecarboxylic acid | C6H10O3 | CID 45076184 - PubChem. Available from: [Link]

-

Enantiomer separation of acidic compounds - Daicel Chiral Technologies. Available from: [Link]

-

Chiral HPLC Separations - Phenomenex. Available from: [Link]

-

2D NMR FOR THE CHEMIST. Available from: [Link]

-

IR Spectroscopy Tutorial: Carboxylic Acids. Available from: [Link]

-

Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids - YouTube. Available from: [Link]

-

2D NMR A correlation map between two NMR parameters δ – δ COSY TOCSY NOESY ROESY, etc. δ. Available from: [Link]

-

Spectroscopy Tutorial: Carboxylic Acids. Available from: [Link]

-

Fragmentation characteristics of hydroxycinnamic acids in ESI-MSn by density functional theory - PubMed. Available from: [Link]

-

NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. Available from: [Link]

-

20.8: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. Available from: [Link]

Sources

- 1. This compound | C7H12O3 | CID 13413125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. spectrabase.com [spectrabase.com]

- 5. 1-Hydroxycyclohexanecarboxylic acid | C7H12O3 | CID 219640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 7. chiraltech.com [chiraltech.com]

Stereochemistry of 3-hydroxycyclohexane-1-carboxylic acid

An In-Depth Technical Guide to the Stereochemistry of 3-Hydroxycyclohexane-1-carboxylic Acid

This guide provides an in-depth exploration of the stereochemical landscape of 3-hydroxycyclohexane-1-carboxylic acid, a molecule of significant interest in medicinal chemistry and drug development. We will dissect its stereoisomeric forms, discuss strategies for their synthesis and separation, and detail methods for their definitive characterization. The focus throughout will be on the underlying chemical principles and the practical implications for researchers in the field.

3-Hydroxycyclohexane-1-carboxylic acid possesses two stereogenic centers at carbons C1 and C3. This gives rise to a total of four possible stereoisomers, which exist as two pairs of enantiomers. The relative orientation of the hydroxyl (-OH) and carboxylic acid (-COOH) groups defines them as either cis or trans diastereomers.

-

Trans Isomers : The -OH and -COOH groups are on opposite faces of the cyclohexane ring. This pair consists of the (1R, 3R) and (1S, 3S) enantiomers.

-

Cis Isomers : The -OH and -COOH groups are on the same face of the cyclohexane ring. This pair consists of the (1R, 3S) and (1S, 3R) enantiomers.

The relationship between any cis isomer and any trans isomer is diastereomeric. Diastereomers possess different physical and chemical properties, a crucial feature that is exploited for their separation.[1]

Caption: Stereoisomeric relationships of 3-hydroxycyclohexane-1-carboxylic acid.

Conformational Analysis: The Driver of Reactivity

The cyclohexane ring predominantly exists in a chair conformation. The stability of the stereoisomers is dictated by the energetic penalty of placing bulky substituents in the axial position.

-

Trans-isomers : In the most stable chair conformation of the (1R, 3R) or (1S, 3S) isomer, both the carboxylic acid and hydroxyl groups can occupy equatorial positions, minimizing steric strain.

-

Cis-isomers : For the cis isomers, one substituent must be axial while the other is equatorial. The larger carboxylic acid group will preferentially occupy the equatorial position to minimize 1,3-diaxial interactions, forcing the smaller hydroxyl group into the axial position.

These conformational preferences have a direct impact on the spectroscopic properties and chemical reactivity of the diastereomers.

Synthesis and Stereoselective Strategies

The most common starting point for synthesizing 3-hydroxycyclohexane-1-carboxylic acid is the catalytic hydrogenation of m-hydroxybenzoic acid.[2]

General Synthesis Protocol: Hydrogenation

This synthesis produces a mixture of cis and trans diastereomers, as the hydrogenation of the aromatic ring can occur from either face.

Protocol:

-

Reactor Setup: An aqueous solution of m-hydroxybenzoic acid, sodium hydroxide, and a Raney Nickel catalyst is added to a high-pressure autoclave.[2]

-

Hydrogenation: The reactor is pressurized with hydrogen gas (e.g., 60 atm) and heated (e.g., 150 °C) with stirring overnight.[2]

-

Work-up: After cooling and depressurization, the solid catalyst is removed by filtration.

-

Isolation: The filtrate is acidified with a strong acid (e.g., HCl) and extracted with an organic solvent (e.g., tetrahydrofuran).

-

Purification: The combined organic phases are dried and concentrated under reduced pressure to yield the crude product as a mixture of diastereomers.[2]

The resulting mixture necessitates robust separation and resolution techniques to isolate the individual stereoisomers.

Chiral Resolution: Isolating Pure Enantiomers

Obtaining enantiomerically pure forms of the acid is paramount for pharmaceutical applications.[3] Since enantiomers have identical physical properties, they cannot be separated by standard techniques like crystallization or chromatography. Resolution requires introducing a new chiral element to create diastereomeric intermediates.

Method 1: Diastereomeric Salt Formation

This classical and cost-effective method relies on the differential solubility of diastereomeric salts formed between the racemic acid and a chiral base.[1]

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Protocol Example (Conceptual):

-

Salt Formation: Dissolve the racemic cis-3-hydroxycyclohexanecarboxylic acid (1.0 eq) and a chiral resolving agent like quinine (0.5-1.0 eq) in a suitable hot solvent (e.g., acetone, toluene).[1][4]

-

Crystallization: Allow the solution to cool slowly. One diastereomeric salt will preferentially crystallize due to lower solubility.

-

Separation: Collect the crystals by filtration. The other diastereomer remains enriched in the mother liquor.

-

Liberation of the Acid: Treat the separated crystalline salt with an acid (e.g., HCl) to protonate the carboxylate and precipitate the enantiomerically pure acid. The chiral base can be recovered from the aqueous layer.

-

Isolation of Second Enantiomer: The mother liquor can be treated similarly to recover the other enantiomer. Multiple crystallization steps may be required to achieve high optical purity.[4]

Method 2: Enzymatic Resolution

Enzymatic methods offer high stereoselectivity under mild conditions. Hydrolases, particularly lipases, are commonly employed for the kinetic resolution of racemic esters of the target acid.[4][5]

Principle: The enzyme selectively catalyzes a reaction (e.g., hydrolysis or acylation) on one enantiomer much faster than the other, allowing for their separation. For example, in an enzymatic acylation of a racemic mixture of methyl 3-hydroxycyclohexane-1-carboxylate, a lipase like Candida antarctica lipase B can selectively acylate the (1S,3R)-enantiomer, leaving the desired (1R,3S)-enantiomer unreacted.[3]

Spectroscopic Characterization

Confirming the relative (cis/trans) and absolute (R/S) configuration of the isolated isomers is a critical final step. NMR spectroscopy is a powerful tool for determining the relative stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The conformational differences between cis and trans isomers lead to distinct ¹H and ¹³C NMR spectra.[6] The chemical shift (δ) and coupling constants (J) of the protons at C1 and C3 are particularly informative.

-

Proton (¹H) NMR: Protons in an axial orientation are typically more shielded (appear at a lower δ) than their equatorial counterparts. The coupling constant between adjacent axial protons (J_ax-ax) is large (typically 8-13 Hz), whereas axial-equatorial (J_ax-eq) and equatorial-equatorial (J_eq-eq) couplings are smaller (2-5 Hz). By analyzing the multiplicity and J-values of the H1 and H3 signals, one can deduce their relative orientation.

-

Carbon (¹³C) NMR: The chemical shifts of the ring carbons are also sensitive to the stereochemistry of the substituents.[7]

| Parameter | Trans Isomer (diequatorial) | Cis Isomer (axial/equatorial) | Rationale |

| ¹H δ of H1/H3 | Typically downfield | One proton may be upfield (axial) | Equatorial protons are generally less shielded than axial ones. |

| ¹H J-coupling | Shows large J_ax-ax couplings to adjacent ring protons. | Shows smaller J_ax-eq and J_eq-eq couplings. | The dihedral angle dependence of coupling constants is diagnostic. |

| ¹³C δ | Distinct chemical shifts for all 7 carbons. | Different chemical shifts compared to the trans isomer due to steric effects. | The "gamma-gauche effect" can cause upfield shifts for carbons bearing axial substituents. |

| Table 1: Representative NMR characteristics for distinguishing diastereomers. |

The carboxylic acid proton itself typically appears as a broad singlet far downfield (10-12 ppm).[8]

Conclusion

The stereochemistry of 3-hydroxycyclohexane-1-carboxylic acid presents a multifaceted challenge that is central to its application in fields like drug discovery. A thorough understanding of its isomeric forms, conformational preferences, and the interplay between them is essential. Successful synthesis and isolation of a specific stereoisomer rely on a logical workflow encompassing non-selective synthesis followed by highly specific chiral resolution techniques, such as diastereomeric salt formation or enzymatic resolution. Finally, rigorous spectroscopic analysis, primarily using NMR, provides the definitive structural confirmation required for advancing research and development.

References

- Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation. Thesis, University of Science and Technology.

-

(1R,3R)-3-Hydroxycyclohexane-1-carboxylic acid. PubChem. Available at: [Link]

- Process for the preparation of the enantiomeric forms of cis-3-hydroxycyclohexane carboxylic acid derivatives employing hydrolases. Google Patents (EP1805316B1).

- Method for the preparation of enantiomer forms of cis-configured 3-hydroxycyclohexane carboxylic acid derivatives using hydrolases. Google Patents (US20070197788A1).

-

(1R,3S)-3-hydroxycyclohexane-1-carboxylic acid. PubChem. Available at: [Link]

-

compared using 13C nmr spectroscopy. S-cool. Available at: [Link]

-

(1S,3S)-3-Hydroxycyclohexane-1-carboxylic acid. PubChem. Available at: [Link]

-

3-Hydroxycyclohexanecarboxylic Acid. PubChem. Available at: [Link]

-

Chiral resolution of cyclohex-3-ene-1-carboxylic acid. Semantic Scholar. Available at: [Link]

- Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta.

-

Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Available at: [Link]

Sources

- 1. sucra.repo.nii.ac.jp [sucra.repo.nii.ac.jp]

- 2. Cyclohexanecarboxylic acid, 3-hydroxy- | 606488-94-2 [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. EP1805316B1 - Process for the preparation of the enantiomeric forms of cis-3-hydroxycyclohexane carboxylic acid derivatives employing hydrolases - Google Patents [patents.google.com]

- 5. US20070197788A1 - Method for the preparation of enantiomer forms of cis-configured 3-hydroxycyclohexane carboxylic acid derivatives using hydrolases - Google Patents [patents.google.com]

- 6. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]

- 7. myneni.princeton.edu [myneni.princeton.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Synthesis of (1r,3s)-3-Hydroxycyclohexane-1-carboxylic acid

Introduction: A Chiral Scaffold of Medicinal Importance

(1r,3s)-3-Hydroxycyclohexane-1-carboxylic acid is a chiral bifunctional molecule that has garnered significant attention in the pharmaceutical industry. Its rigid cyclohexyl backbone, adorned with precisely oriented hydroxyl and carboxylic acid functional groups, renders it a valuable synthon for the construction of complex molecular architectures. The stereochemical integrity of this compound is paramount, as the biological activity of its derivatives is often contingent on the specific spatial arrangement of these functionalities. This guide provides a comprehensive overview of the primary synthetic strategies employed to obtain the enantiomerically pure (1r,3s) isomer, intended for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of each approach, offering field-proven insights and detailed experimental protocols to facilitate its practical application. A notable application of this chiral building block is in the synthesis of lysophosphatidic acid (LPA) receptor antagonists, which are being investigated for the treatment of fibrotic diseases.[1]

Strategic Approaches to Stereoselective Synthesis

The synthesis of enantiomerically pure this compound can be broadly categorized into three main strategies:

-

Catalytic Hydrogenation of an Aromatic Precursor followed by Resolution: This classical approach involves the reduction of a readily available aromatic starting material to the corresponding racemic cyclohexyl derivative, which is then separated into its constituent enantiomers.

-

Biocatalytic Methods: Leveraging the high stereoselectivity of enzymes and microorganisms, this green chemistry approach offers elegant solutions for kinetic resolution and asymmetric reduction.

-

Asymmetric Synthesis: This strategy aims to introduce the desired stereochemistry from the outset of the synthetic sequence, often employing chiral auxiliaries or catalysts.

The following sections will explore each of these strategies in detail, providing both theoretical background and practical guidance.

Catalytic Hydrogenation and Resolution: The Classical Pathway

A common and economically viable route to 3-hydroxycyclohexane-1-carboxylic acid begins with the catalytic hydrogenation of 3-hydroxybenzoic acid.[2] This method typically produces a mixture of cis and trans diastereomers, from which the desired cis isomer must be isolated. Subsequent resolution of the racemic cis-3-hydroxycyclohexane-1-carboxylic acid affords the target (1r,3s) enantiomer.

Catalytic Hydrogenation of 3-Hydroxybenzoic Acid

The reduction of the aromatic ring of 3-hydroxybenzoic acid can be achieved using various transition metal catalysts under hydrogen pressure. The choice of catalyst and reaction conditions can influence the diastereoselectivity of the reaction.

Mechanism Insight: The hydrogenation of the benzene ring is a heterogeneous catalytic process that occurs on the surface of the metal catalyst. The substrate adsorbs onto the catalyst surface, where it reacts with adsorbed hydrogen atoms. The stereochemical outcome is influenced by the mode of adsorption of the aromatic ring onto the catalyst surface.[3][4]

Experimental Protocol: Hydrogenation of 3-Hydroxybenzoic Acid

-

Materials:

-

3-Hydroxybenzoic acid

-

Raney Nickel or Platinum(IV) oxide (PtO₂)

-

Sodium hydroxide (for Raney Ni reduction)

-

Ethanol or water (solvent)

-

High-pressure autoclave

-

Filtration apparatus

-

Rotary evaporator

-

-

Procedure:

-

In a high-pressure autoclave, dissolve 3-hydroxybenzoic acid in a suitable solvent (e.g., aqueous sodium hydroxide solution for Raney Ni, or ethanol for PtO₂).

-

Add the catalyst (e.g., Raney Ni, ~5-10 wt% or PtO₂, ~1-5 wt%).

-

Seal the autoclave and purge with nitrogen, followed by hydrogen.

-

Pressurize the reactor with hydrogen to the desired pressure (e.g., 60 atm).

-

Heat the reaction mixture to the specified temperature (e.g., 150 °C for Raney Ni) and stir vigorously.

-

Monitor the reaction progress by measuring hydrogen uptake or by analytical techniques such as TLC or HPLC.

-

Upon completion, cool the reactor to room temperature and carefully vent the hydrogen.

-

Filter the reaction mixture to remove the catalyst.

-

If the reaction was performed in an alkaline solution, acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the product.

-

Isolate the crude 3-hydroxycyclohexane-1-carboxylic acid (mixture of isomers) by filtration or extraction.

-

Purify the cis isomer by recrystallization.

-

| Parameter | Typical Value/Condition | Reference |

| Starting Material | 3-Hydroxybenzoic acid | [2] |

| Catalyst | Raney Ni or PtO₂ | [5] |

| Solvent | Aqueous NaOH or Ethanol | [5] |

| Hydrogen Pressure | 60 atm | [5] |

| Temperature | 150 °C | [5] |

| Typical Yield | Variable, often requires optimization | [5] |

Resolution of Racemic cis-3-Hydroxycyclohexane-1-carboxylic Acid

Once the racemic cis isomer is obtained, classical resolution using a chiral resolving agent can be employed to separate the enantiomers. This method relies on the formation of diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization.

Causality Behind Experimental Choices: The choice of resolving agent is critical and is often determined empirically. Common resolving agents for carboxylic acids include chiral amines such as quinine, cinchonidine, and phenylethylamine. The solvent system for crystallization is also a key parameter that needs to be optimized to achieve efficient separation.[6]

Experimental Protocol: Resolution with a Chiral Amine

-

Materials:

-

Racemic cis-3-hydroxycyclohexane-1-carboxylic acid

-

Chiral resolving agent (e.g., quinine trihydrate, cinchonidine)

-

Suitable solvent (e.g., methanol, ethanol, acetone)

-

Filtration apparatus

-

Polarimeter (for determining optical purity)

-

-

Procedure:

-

Dissolve the racemic cis-3-hydroxycyclohexane-1-carboxylic acid in a suitable solvent with heating.

-

In a separate flask, dissolve an equimolar amount of the chiral resolving agent in the same solvent, also with heating.

-

Mix the two hot solutions and allow the mixture to cool slowly to room temperature to induce crystallization of one of the diastereomeric salts.

-

Collect the crystals by filtration.

-

Recrystallize the diastereomeric salt multiple times from a suitable solvent until a constant optical rotation is achieved.

-

To recover the desired enantiomer, treat the purified diastereomeric salt with a strong acid (e.g., HCl) to protonate the carboxylic acid and a base (e.g., NaOH) to neutralize the resolving agent.

-

Extract the enantiomerically enriched carboxylic acid into an organic solvent.

-

Dry the organic layer, and remove the solvent under reduced pressure to obtain the final product.

-

Biocatalytic Strategies: Precision and Sustainability

Biocatalysis offers a powerful and environmentally benign alternative to classical chemical methods for obtaining enantiomerically pure compounds. The high stereoselectivity of enzymes allows for efficient kinetic resolutions and asymmetric reductions under mild reaction conditions.

Enzymatic Kinetic Resolution

Kinetic resolution is a process in which one enantiomer of a racemic mixture reacts faster than the other in the presence of a chiral catalyst, in this case, an enzyme. For the synthesis of this compound, lipases are commonly employed to selectively acylate or hydrolyze an ester derivative of the racemic acid.

Mechanism of Lipase-Catalyzed Kinetic Resolution: Lipases catalyze the hydrolysis of esters through a serine hydrolase mechanism involving a catalytic triad (serine, histidine, and aspartate/glutamate). In a non-aqueous environment, they can catalyze the reverse reaction, esterification or transesterification. The enantioselectivity arises from the differential fit of the two enantiomers into the chiral active site of the enzyme, leading to a significant difference in their reaction rates.[7][8]

Experimental Protocol: Lipase-Catalyzed Transesterification

-

Materials:

-

Procedure:

-

To a solution of the racemic ester in an anhydrous organic solvent, add the acyl donor.

-

Add the immobilized lipase to the reaction mixture.

-

Stir the suspension at room temperature or slightly elevated temperature.

-

Monitor the reaction progress by chiral HPLC or GC to determine the conversion and enantiomeric excess of the remaining starting material and the acylated product.

-

Stop the reaction at approximately 50% conversion to achieve high enantiomeric excess for both the product and the unreacted starting material.

-

Filter off the immobilized enzyme (which can often be reused).

-

Separate the unreacted alcohol from the acylated product by column chromatography.

-

Hydrolyze the ester of the desired enantiomer (in this case, the unreacted (1r,3s)-ester) using standard basic or acidic conditions to obtain the final carboxylic acid.

-

| Parameter | Typical Value/Condition | Reference |

| Substrate | Racemic methyl cis-3-hydroxycyclohexane-1-carboxylate | [13] |

| Enzyme | Novozym 435 | [9][10][11][12] |

| Acyl Donor | Vinyl Acetate | [14] |

| Solvent | Methylene Chloride | [14] |

| Temperature | Room Temperature | [14] |

| Target Conversion | ~50% | [14] |

Microbial Reduction

Whole-cell microbial reductions offer an alternative biocatalytic approach, where microorganisms containing ketoreductase enzymes are used to stereoselectively reduce a prochiral ketone precursor. For the synthesis of this compound, the reduction of a 3-oxocyclohexanecarboxylic acid derivative can be employed.

Mechanism of Stereoselective Ketone Reduction: Ketoreductases (KREDs) are enzymes that catalyze the reduction of ketones to alcohols using a hydride source, typically from a nicotinamide cofactor (NADH or NADPH). The stereoselectivity of the reduction is determined by the specific binding of the ketone substrate in the enzyme's active site, which dictates the facial selectivity of the hydride attack on the carbonyl group.[15]

Experimental Protocol: Microbial Reduction with Rhizopus arrhizus

-

Materials:

-

Procedure:

-

Cultivate Rhizopus arrhizus in a suitable growth medium in an incubator shaker until a sufficient cell mass is obtained.

-

Harvest the cells by centrifugation and wash them with a buffer solution.

-

Resuspend the microbial cells in a fresh medium or buffer.

-

Add the 3-oxocyclohexanecarboxylic acid ester substrate to the cell suspension. A co-solvent may be needed to improve substrate solubility.

-

Incubate the reaction mixture in a shaker at an appropriate temperature. A carbon source like glucose is often added to facilitate cofactor regeneration within the cells.

-

Monitor the progress of the reduction by GC or HPLC.

-

Once the reaction is complete, separate the cells from the medium by centrifugation or filtration.

-

Extract the product from the culture medium using an organic solvent.

-

Purify the resulting hydroxy ester by chromatography.

-

Hydrolyze the ester to obtain the final carboxylic acid.

-

Asymmetric Synthesis: Building Chirality Intentionally

Asymmetric synthesis provides a more direct route to the desired enantiomer by creating the chiral centers with the correct stereochemistry from the beginning of the synthesis. A notable approach involves an asymmetric Diels-Alder reaction to construct a chiral cyclohexene precursor.

The Power of the Diels-Alder Reaction: The Diels-Alder reaction is a powerful [4+2] cycloaddition that forms a six-membered ring with up to four new stereocenters in a single step. By using a chiral dienophile, diene, or catalyst, the reaction can be rendered highly enantioselective.[19][20][21]

Experimental Protocol Outline: Asymmetric Diels-Alder Approach

-

Chiral Auxiliary-Mediated Diels-Alder Reaction: An achiral dienophile, such as an acrylate, is first attached to a chiral auxiliary. The resulting chiral dienophile then undergoes a Lewis acid-catalyzed Diels-Alder reaction with a suitable diene (e.g., 1,3-butadiene). The chiral auxiliary directs the facial selectivity of the cycloaddition, leading to a predominance of one enantiomer of the cyclohexene product.

-

Removal of the Chiral Auxiliary: After the Diels-Alder reaction, the chiral auxiliary is cleaved to reveal the chiral cyclohexenecarboxylic acid.

-

Further Transformations: The double bond in the cyclohexene ring is then functionalized to introduce the hydroxyl group with the desired cis stereochemistry, followed by reduction of any other functional groups to yield the target molecule. A common sequence involves iodolactonization followed by reductive cleavage of the resulting lactone.[6]

Conclusion

The synthesis of this compound presents a fascinating case study in stereoselective synthesis. The choice of synthetic route will depend on various factors, including the scale of the synthesis, cost considerations, and the availability of specialized equipment and reagents. While classical hydrogenation followed by resolution remains a viable option, biocatalytic methods are increasingly favored for their environmental benefits and high selectivity. Asymmetric synthesis, although potentially more complex, offers the most elegant and direct approach to the enantiomerically pure target. The methodologies and insights provided in this guide are intended to empower researchers and drug development professionals in their pursuit of this and other medicinally important chiral molecules.

References

- Gotor, V., Alfonso, I., & Gotor-Fernández, V. (2008). Lipases: Useful biocatalysts for the preparation of pharmaceuticals.

- Schulze, B., & Wubbolts, M. G. (1999). Biocatalysis for industrial production of fine chemicals. Current Opinion in Biotechnology, 10(6), 609-615.

- Goldberg, K., Schroer, K., Lütz, S., & Liese, A. (2007). Biocatalytic ketone reduction—a powerful tool for the production of chiral alcohols—part I: processes with isolated enzymes. Applied Microbiology and Biotechnology, 76(2), 237-248.

- Jaeger, K. E., & Reetz, M. T. (1998). Microbial lipases form versatile tools for biotechnology. Trends in Biotechnology, 16(9), 396-403.

- Corey, E. J., & Guzman-Perez, A. (1998). The catalytic enantioselective Diels–Alder reaction: 1998 update.

-

Novozymes. (n.d.). Novozym® 435. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). (1R,3R)-3-Hydroxycyclohexane-1-carboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). (1S,3S)-3-Hydroxycyclohexane-1-carboxylic acid. Retrieved from [Link]

- Nicolaou, K. C., Snyder, S. A., Montagnon, T., & Vassilikogiannakis, G. (2002). The Diels–Alder reaction in total synthesis.

- Google Patents. (n.d.). Biocatalytic synthesis of (1s,3s)-3-hydroxycyclohexane-1-carboxylic acid compounds.

- Shinde, S. B., & Deshpande, R. M. (2016). Catalytic Hydrogenation of Benzoic Acid in Binary Solvent Mixture. CABI Digital Library.

- Dias, L. C. (2000). Chiral Lewis acids in enantioselective Diels-Alder reactions. Journal of the Brazilian Chemical Society, 11, 219-251.

- Gotor-Fernández, V., Busto, E., & Gotor, V. (2005). Novozym 435: a versatile biocatalyst for the resolution of a broad range of chiral compounds.

-

ResearchGate. (n.d.). Catalytic Hydrogenation of Benzoic Acid. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of the enantiomeric forms of cis-3-hydroxycyclohexane carboxylic acid derivatives employing hydrolases.

-

The Royal Society of Chemistry. (2021). Electrocatalytic hydrogenation of benzoic acids in a proton-exchange membrane reactor. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Origins of stereoselectivity in evolved ketoreductases. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. Retrieved from [Link]

-

ResearchGate. (n.d.). Kinetic modeling of lipase-catalysed hydrolysis of triacylglycerol in a reverse micelle system for the determination of integral stereoselectivity. Retrieved from [Link]

-

ACS Publications. (2022). Asymmetric Synthesis of Optically Active 3-Cyclohexene-1-carboxylic Acid Utilizing Lactic Ester as a Chiral Auxiliary in the Diastereoselective Diels–Alder Reaction. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols. Retrieved from [Link]

-

ResearchGate. (n.d.). Kinetics of lipase-catalyzed kinetic resolutions of racemic compounds: Reparameterization in terms of specificity constants. Retrieved from [Link]

-

Lidsen. (n.d.). Kinetic Model for the Hydrolysis of Olive Oil by Lipase in Absence of Emulsifier. Retrieved from [Link]

-

Oriental Journal of Chemistry. (n.d.). Enantioselective Diels-Alder reactions of carboxylic ester dienophiles catalysed by titanium-based chiral Lewis acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Microbe of the month: Rhizopus arrhizus. Retrieved from [Link]

-

Digital CSIC. (2021). Novozym 435: the “perfect” lipase immobilized biocatalyst?. Retrieved from [Link]

-

SciELO. (n.d.). Successive cycles of utilization of novozym 435 in three different reaction systems. Retrieved from [Link]

-

Asian Journal of Chemistry. (n.d.). Novozyme 435 Asymmetric Hydrolysis of Enol Ester with Series Acid Moiety. Retrieved from [Link]

-

ResearchGate. (2022). Kinetic Study for Chemoselective Hydrogenation of Benzoic Acid to Benzyl Alcohol in a Batch Slurry Reactor using Ru-Sn/Al2O3 Catalyst. Retrieved from [Link]

-

PubChem. (n.d.). 3-Hydroxybenzoic Acid. Retrieved from [Link]

-

MDPI. (2023). Biotechnological Production of Fumaric Acid by Rhizopus arrhizus—Reaching Industrially Relevant Final Titers. Retrieved from [Link]

-

ResearchGate. (n.d.). Biochemical Aspects of Fumaric Acid Accumulation by Rhizopus arrhizus. Retrieved from [Link]

Sources

- 1. WO2023178061A1 - Biocatalytic synthesis of (1s,3s)-3-hydroxycyclohexane-1-carboxylic acid compounds - Google Patents [patents.google.com]

- 2. 3-Hydroxybenzoic Acid | C7H6O3 | CID 7420 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. researchgate.net [researchgate.net]

- 6. EP1805316B1 - Process for the preparation of the enantiomeric forms of cis-3-hydroxycyclohexane carboxylic acid derivatives employing hydrolases - Google Patents [patents.google.com]

- 7. jocpr.com [jocpr.com]

- 8. researchgate.net [researchgate.net]

- 9. Sustainable Biocatalytic Procedure for Obtaining New Branched Acid Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 10. digital.csic.es [digital.csic.es]

- 11. scielo.br [scielo.br]

- 12. asianpubs.org [asianpubs.org]

- 13. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Origins of stereoselectivity in evolved ketoreductases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. mdpi.com [mdpi.com]

- 21. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

The Emergence of a Privileged Scaffold: A Technical History of (1R,3S)-3-Hydroxycyclohexane-1-carboxylic Acid

This in-depth technical guide explores the discovery and historical development of (1R,3S)-3-hydroxycyclohexane-1-carboxylic acid, a chiral building block that has become increasingly significant in the landscape of modern drug development. We will delve into the early stereochemical challenges, the evolution of synthetic strategies from classical resolution to elegant asymmetric syntheses, and its ultimate application as a key structural motif in therapeutics targeting metabolic diseases. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important molecule.

Early Encounters and the Stereochemical Puzzle

The story of this compound is intrinsically linked to the broader exploration of the stereoisomers of 3-hydroxycyclohexanecarboxylic acid. The initial challenge for chemists was not the synthesis of the racemic mixture, but the separation and absolute stereochemical assignment of its constituent enantiomers.

A landmark contribution in this area came in 1952 from the laboratory of D.S. Noyce and D.B. Denney. Their work, published in the Journal of the American Chemical Society, detailed the first successful resolution of racemic cis-3-hydroxycyclohexanecarboxylic acid[1][2]. This seminal work laid the foundation for accessing enantiomerically pure forms of this scaffold, a critical step for its future use in medicinal chemistry where stereochemistry often dictates biological activity.

The classical resolution approach, while groundbreaking for its time, was an arduous process. It relied on the formation of diastereomeric salts with a chiral resolving agent, followed by fractional crystallization. This method, though effective, was often low-yielding and labor-intensive, highlighting the need for more efficient and direct synthetic routes to the individual enantiomers.

The Evolution of Synthetic Strategies: From Resolution to Asymmetric Synthesis

The demand for enantiomerically pure this compound, driven by its potential in drug discovery, spurred the development of more sophisticated synthetic methodologies. The journey from laborious classical resolutions to highly efficient asymmetric syntheses reflects the broader advancements in organic chemistry over the latter half of the 20th century.

Classical Resolution: The Foundation

The method pioneered by Noyce and Denney serves as a testament to the ingenuity of early organic chemists. The fundamental principle involves the reaction of the racemic carboxylic acid with a naturally occurring chiral base, such as an alkaloid, to form a mixture of diastereomeric salts. Due to their different physical properties, these diastereomers can be separated by careful crystallization. Subsequent acidification of the separated diastereomeric salts liberates the desired enantiomerically pure carboxylic acid.

Experimental Protocol: Classical Resolution of cis-3-Hydroxycyclohexanecarboxylic Acid (Representative)

-

Salt Formation: A solution of racemic cis-3-hydroxycyclohexanecarboxylic acid in a suitable solvent (e.g., ethanol) is treated with an equimolar amount of a chiral resolving agent (e.g., quinine or cinchonidine)[1][2].

-

Fractional Crystallization: The solution is allowed to cool slowly, inducing the crystallization of one of the diastereomeric salts. The progress of the resolution is monitored by measuring the optical rotation of the mother liquor.

-